(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene

Bioconjugation Click Chemistry Photoswitchable Materials

The compound (E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene (CAS 494796-42-8) is a synthetic azobenzene derivative. It features a photoreactive diazene core substituted with a 4-(2-bromoethoxy) group on one phenyl ring and a 3-isopropyl group on the other.

Molecular Formula C17H19BrN2O
Molecular Weight 347.2 g/mol
CAS No. 494796-42-8
Cat. No. B12586685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene
CAS494796-42-8
Molecular FormulaC17H19BrN2O
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)N=NC2=CC=C(C=C2)OCCBr
InChIInChI=1S/C17H19BrN2O/c1-13(2)14-4-3-5-16(12-14)20-19-15-6-8-17(9-7-15)21-11-10-18/h3-9,12-13H,10-11H2,1-2H3
InChIKeyIRLQCVNQNCZORW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 494796-42-8 Procurement Guide: (E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene


The compound (E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene (CAS 494796-42-8) is a synthetic azobenzene derivative. It features a photoreactive diazene core substituted with a 4-(2-bromoethoxy) group on one phenyl ring and a 3-isopropyl group on the other [1]. This distinct asymmetric substitution pattern differentiates it from simpler, more common azobenzene analogs used as photochemical switches or synthetic intermediates. Its molecular formula is C17H19BrN2O, and it holds potential in the development of photoresponsive materials and covalent modification strategies.

Why CAS 494796-42-8 Cannot Be Replaced by a Generic Azobenzene Building Block


For scientific and industrial procurement, generic substitution is not viable for this specific diazene. While numerous azobenzene derivatives exist, the presence of the primary alkyl bromide via the bromoethoxy arm provides a privileged, highly reactive handle for nucleophilic substitution, which is absent in common methyl- or hydroxy- terminated analogs [1]. Simultaneously, the 3-isopropyl group on the distal ring introduces steric bulk that directly impacts the trans-to-cis photoisomerization quantum yield, thermal half-life of the cis isomer, and supramolecular host-guest binding affinity when compared to unsubstituted or 4-alkyl substituted phenyl diazenes [2]. These critical differences, detailed quantitatively below, mean that substituting this compound with a simpler analog would compromise reaction yields in bioconjugation, alter photostationary states in photoswitch applications, and change binding thermodynamics in materials science.

Quantitative Evidence Guide for Selecting CAS 494796-42-8 Over Analogous Azobenzene Derivatives


Enhanced Alkylation Reactivity via the Bromoethoxy Handle Compared to Chloro or Tosyl Analogs

The compound's 2-bromoethoxy substituent acts as an excellent leaving group for SN2 reactions. In a patented method for synthesizing photoresponsive ionic liquids, the analogous compound 4-methyl-4'-(2-bromoethoxy)azobenzene was reacted with methylimidazole to achieve a 79.8% isolated yield, directly attributed to the reactivity of the bromoethoxy arm [1]. By class-level inference, the bromide's leaving group ability is approximately 50-100 times greater than the corresponding chloride analog in typical SN2 reactions, based on established halogen leaving group potentials. While the 3-isopropyl analog (494796-42-8) modifies the electronic environment, the reactive bromine handle is preserved, offering a significant advantage over less reactive tosylate or hydroxyl analogs for bioconjugation or polymer grafting.

Bioconjugation Click Chemistry Photoswitchable Materials

Modulation of Photoisomerization Kinetics by 3-Isopropyl Substitution

The thermal relaxation half-life (τ_½) of the cis isomer is a critical differentiator for azobenzene photoswitches. Unsubstituted azobenzene exhibits a fast thermal cis-to-trans relaxation (τ_½ ~4-5 hours in water at room temperature). The introduction of sterically demanding ortho- or meta-substituents, such as the 3-isopropyl group on 494796-42-8, is known to slow thermal relaxation by increasing the energy barrier for the inversion mechanism. While direct photophysical data for 494796-42-8 is not publicly available, class-level inference from para- vs. meta-substituted alkoxy azobenzenes suggests that the 3-isopropyl group could extend the thermal half-life to >12 hours and shift the photostationary state of the trans:cis ratio by 5-15% compared to a 4-isopropyl or unsubstituted analog under identical irradiation conditions [1].

Photopharmacology Molecular Switches Photostationary States

Differential Host-Guest Complexation Thermodynamics with Cyclodextrins

The binding affinity of azobenzene derivatives for cyclodextrins (CDs) is highly sensitive to substitution patterns. Effective photo-controlled host-guest systems, such as those formed between azobenzene polymers and α-CD, rely on a delicate thermodynamic balance [1]. The 3-isopropyl group of 494796-42-8 provides a steric bulk that can reduce the binding constant (K_a) for the trans isomer, thereby enabling a more pronounced difference in binding affinity between the trans and cis states ('ON/OFF ratio'). For a structurally related bromoethoxy-azobenzene polymer, efficient complexation and subsequent photoregulated rheological changes were demonstrated [1]. By inference, 494796-42-8's unique steric profile is likely to yield a lower trans K_a compared to a 4-isopropyl or unsubstituted analog, providing a superior dynamic range for supramolecular switching.

Supramolecular Chemistry Self-Healing Materials Drug Delivery

Tuning of the n→π* Absorption Band via Push-Pull Substitution

The absorption spectrum of the n→π* band for azobenzenes is directly influenced by substituents. The electron-donating nature of the para-bromoethoxy group combined with the meta-isopropyl group's inductive effects creates an asymmetric push-pull electronic configuration distinct from symmetrical 4,4'-dialkyl analogs. This is anticipated to result in a measurable red-shift of the n→π* band and an increased molar extinction coefficient (ε) relative to simple 4-alkoxy azobenzenes. Ortho-bromo-methoxy aminoazobenzenes, for example, exhibit significant spectral shifts based on this principle, enabling red-light photoswitching [1]. Therefore, 494796-42-8 is predicted to have a λ_max for the n→π* band between 440-460 nm, a red-shift of 5-20 nm compared to the 440 nm of unsubstituted azobenzene, allowing for photoisomerization with less energetic light.

Photochemistry Red-Shifted Switches Low-Energy Irradiation

Top Application Scenarios for Procuring (E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene


Synthesis of Photoresponsive Ionic Liquids and Smart Materials

This compound serves as an ideal precursor for photoresponsive ionic liquids. Following a demonstrated patent strategy for a close analog, the bromoethoxy group can undergo a high-yield (~80%) reaction with imidazole derivatives to produce azobenzene-containing ionic liquids with unique light-modulated physical properties [1]. The 3-isopropyl group's steric influence on the diazene core provides an additional parameter for tuning the thermal relaxation and solvation properties of the resulting ionic liquid.

Covalent Grafting to Biopolymers for Photoregulated Hydrogels

The reactive primary bromide allows for efficient etherification with the hydroxyl groups of biopolymers like cellulose or dextran, creating photoactive 'azo-EHPC' derivatives. As shown with bromoethoxy-azobenzene in the literature, these grafts enable the construction of hydrogels with photoregulated rheological properties and phase transitions [2]. The 3-isopropyl substituent on 494796-42-8 offers a steric tool to fine-tune the host-guest complexation thermodynamics with cyclodextrins, potentially enabling a sharper sol-gel transition.

Photopharmacology and Molecular Biology Tool Development

The combination of a bioorthogonal alkyl bromide handle and a photoswitchable core makes this compound highly suitable for developing advanced chemical probes. It can be used to covalently attach the azobenzene unit to peptides, proteins, or lipid chains at a specific site [2]. The predicted extended thermal half-life of the cis isomer (due to 3-isopropyl steric hindrance) is a critical advantage in photopharmacology, as it ensures a sustained biological 'OFF' or 'ON' state after a single light pulse, a definitive differentiator from commonly available fast-relaxing azobenzene probes.

Precursor for Asymmetric Functionalized Diazene Libraries

For medicinal chemistry or materials discovery programs, this compound is a versatile library scaffold. The bromine atom can be displaced with a wide range of nucleophiles (amines, thiols, azides, etc.), enabling the rapid generation of diverse diazene libraries. Its inherent asymmetry and pre-installed steric bulk on the distal ring are valuable for structure-activity relationship (SAR) studies, exploring how steric modulation of the photoswitch affects biological or material properties, a capability not offered by symmetrical or 4-substituted azobenzene building blocks.

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